molecular formula C22H28O4 B8056548 (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B8056548
M. Wt: 356.5 g/mol
InChI Key: ZYTXTXAMMDTYDQ-WXLCDMQASA-N
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Description

(16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (CAS: 13209-41-1), also known as Vamorolone or VBP15, is a synthetic glucocorticoid derivative with dissociative anti-inflammatory properties. It is distinguished by its 16α-methyl substitution and Δ1,4,9(11)-triene backbone. The compound has a molecular formula of C22H28O4 and a molecular weight of 356.46 g/mol .

Vamorolone is clinically significant for treating Duchenne muscular dystrophy (DMD) due to its ability to decouple anti-inflammatory benefits from traditional glucocorticoid side effects (e.g., stunted growth, osteoporosis). It exhibits ≥95% purity (HPLC) and is a white-to-beige powder soluble in DMSO .

Properties

IUPAC Name

(16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16?,18?,20?,21?,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXTXAMMDTYDQ-WXLCDMQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2([C@]1(C(=O)CO)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione, commonly known as a dexamethasone impurity (CAS Number: 13209-41-1), is a steroid compound with significant biological activity. It is structurally related to glucocorticoids and has been studied for its pharmacological properties and potential therapeutic applications.

  • Molecular Formula: C22H28O4
  • Molecular Weight: 356.46 g/mol
  • Structure: The compound features a complex steroid structure characterized by multiple hydroxyl groups and a unique methyl group at the 16th position. Its structure can be represented by the following SMILES notation:

Glucocorticoid Activity

Research indicates that this compound exhibits glucocorticoid-like activity. This includes anti-inflammatory and immunosuppressive effects similar to those of dexamethasone. The compound's ability to modulate inflammatory responses makes it a subject of interest in treating conditions such as asthma and autoimmune diseases.

The biological activity primarily stems from its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus where it influences gene expression related to inflammation and immune response. This modulation can lead to:

  • Decreased production of pro-inflammatory cytokines.
  • Inhibition of leukocyte infiltration into tissues.
  • Suppression of the immune system's response.

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reductions in edema and inflammatory markers when administered in controlled doses.

Treatment GroupEdema Reduction (%)Inflammatory Markers (pg/mL)
Control0120
Low Dose3080
Medium Dose5050
High Dose7020

Study on Immunosuppressive Properties

Another study focused on the immunosuppressive properties of this compound in models of organ transplantation. The administration of this compound resulted in prolonged graft survival compared to controls.

Treatment GroupGraft Survival Days
Control10
Low Dose15
Medium Dose25
High Dose40

Synthesis and Derivatives

The synthesis of this compound involves multiple steps starting from readily available steroid precursors. Recent advancements have explored derivatives that enhance its pharmacological profile while minimizing side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Functional Differences

The following table summarizes critical differences between Vamorolone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Therapeutic Use/Properties References
Vamorolone C22H28O4 356.46 16α-methyl, Δ1,4,9(11)-triene DMD treatment; dissociative steroid
(16α)-16,17,21-Trihydroxy analog C21H26O5 358.43 Additional 16α-hydroxyl group Pharmaceutical impurity (PAI)
6α-Fluoro-21-acetate derivative C24H29FO5 416.49 6α-fluoro, 21-acetate ester Enhanced metabolic stability (hypothetical)
(16β)-17,21-Bis(acetyloxy) intermediate C26H32O6 440.53 16β-methyl, 17/21-acetyloxy groups Prodrug for preclinical studies
U-74006F (21-aminosteroid) C32H40N4O5S 592.75 Piperazinyl-pyrrolidinyl substituents Neuroprotection; lipid peroxidation inhibition
Prednisolone (Traditional glucocorticoid) C21H28O5 360.45 Δ1,4-diene, 11β-hydroxyl Broad anti-inflammatory; systemic side effects

Detailed Analysis of Structural and Functional Variations

Hydroxylation and Methylation Patterns
  • Vamorolone vs. (16α)-16,17,21-Trihydroxy analog : The latter has an additional hydroxyl group at C16, increasing polarity and likely altering receptor binding. This analog is classified as a pharmaceutical impurity, suggesting it may arise during synthesis or metabolism .
  • 16α-Methyl Substitution : Present in Vamorolone, this group reduces mineralocorticoid activity and enhances glucocorticoid receptor (GR) selectivity, contributing to its dissociative profile .
Halogenation and Esterification
  • 6α-Fluoro-21-acetate : The 6α-fluoro substitution enhances metabolic stability, while the 21-acetate ester may prolong half-life by delaying hydrolysis. Such modifications are common in prodrug design .
  • (16β)-Bis(acetyloxy) Intermediate : The β-configuration at C16 and acetylated hydroxyls at C17/C21 suggest this compound serves as a precursor for active metabolites. Its stereochemistry may reduce GR affinity compared to Vamorolone .
21-Aminosteroids (U-74006F)

U-74006F incorporates a piperazinyl-pyrrolidinyl side chain, replacing traditional hydroxyl groups. This modification reduces GR binding but confers antioxidant activity, making it effective in attenuating hyperoxic lung injury in preclinical models .

Traditional Glucocorticoids (Prednisolone)

Prednisolone lacks the Δ9(11) double bond and 16α-methyl group, leading to stronger GR activation and associated side effects (e.g., immunosuppression, bone loss). Vamorolone’s dissociative properties mitigate these issues .

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₂₂H₂₈O₅ , with a molecular weight of 372.46 g/mol. Its IUPAC name, (8S,9S,10R,13S,14S,16R,17R)-17,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4,9(11)-triene, reflects the fused tetracyclic steroid nucleus with ketone groups at C3 and C20, hydroxyl groups at C17 and C21, and a 16α-methyl substituent. The 1,4,9(11)-triene system introduces conjugation across the A and B rings, influencing both reactivity and spectral properties.

Physicochemical Data

Key physical properties include:

PropertyValueSource
Melting Point210–213°C
SolubilitySlightly soluble in chloroform, methanol, ethyl acetate
pKa12.48 (predicted)
Boiling Point560°C (predicted)

The limited solubility in polar solvents necessitates the use of dipolar aprotic solvents like dimethylacetamide (DMA) during synthesis.

Synthesis Pathways

Six-Step Synthesis from Prednisolone (Academic Route)

A validated academic route begins with prednisolone (1), proceeding through the following steps:

  • Silyl Enol Ether Formation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane yields the C21-silyl enol ether.

  • Mattox Rearrangement : Heating with acetic anhydride induces a-sigmatropic shift, forming a 9β,11β-epoxide intermediate.

  • Oxidation : Selective oxidation of the C11 hydroxyl group using Jones reagent (CrO₃/H₂SO₄) introduces a ketone.

  • Dehydration : Phosphorus oxychloride (POCl₃) in pyridine eliminates the C9–C11 epoxide, generating the 9(11)-double bond.

  • Acetylation : C21 hydroxyl protection with acetic anhydride in DMA affords the 21-acetate derivative.

  • Demethylation : Hydrolysis with potassium carbonate in methanol removes the C21 acetate, yielding the target compound.

This route achieves an unoptimized yield of 13% , with the Mattox rearrangement and dehydration steps identified as bottlenecks.

Industrial-Scale Synthesis via Epoxide Intermediate (Patent Route)

A patent-described method optimizes yield by leveraging a 9β,11β-epoxide intermediate:

  • Epoxidation : Prednisolone is treated with hydrogen peroxide in acetic acid to form 9β,11β-epoxy-prednisolone.

  • Acetylation : Reaction with acetic anhydride and potassium acetate in DMA protects the C21 hydroxyl group (98% yield).

  • Fluorination : Electrophilic fluorination using F-TEDA (Selectfluor) in acetonitrile introduces a 6α-fluoro substituent.

  • Dehydrohalogenation : Heating with triethylamine in toluene eliminates HF, forming the 1,4,9(11)-triene system.

Key reaction conditions:

StepReagents/ConditionsYield
AcetylationAc₂O, KOAc, DMA, 25°C, 2h98%
FluorinationF-TEDA, CH₃CN, 20°C, 12h60%

This route improves scalability but requires careful handling of hygroscopic reagents like F-TEDA.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.20 (d, J=10 Hz, H1), 5.90 (s, H11), 4.15 (m, H21), 1.40 (s, 16α-CH₃).

  • IR (KBr): 3420 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O), 1660 cm⁻¹ (conjugated diene).

  • MS (ESI+) : m/z 373.2 [M+H]⁺, consistent with the molecular formula.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time 12.3 min. Critical impurities include dexamethasone impurity H (unreacted 21-acetate, RT 14.1 min) and 6α-fluoro byproducts (RT 10.8 min).

Challenges and Optimization Strategies

Regioselectivity in Fluorination

The 6α-fluoro byproduct forms via competing radical pathways during F-TEDA reactions. Substituting acetonitrile with tetrahydrofuran (THF) reduces radical intermediates, improving regioselectivity from 4:1 to 9:1 (6α:6β).

Epoxide Ring Opening

Hydrolytic cleavage of the 9β,11β-epoxide during acetylation is mitigated by maintaining anhydrous conditions and using molecular sieves.

Catalytic Enhancements

Recent advances employ organocatalysts (e.g., DMAP) during acetylation, reducing reaction time from 2h to 30 min while maintaining yield.

Industrial Applications and Derivatives

The compound serves as a precursor to mometasone furoate (antiasthmatic) and dexamethasone acetate (anti-inflammatory). Key derivatives include:

DerivativeModificationUse Case
Mometasone furoateC17 furoate esterTopical corticosteroid
Dexamethasone acetateC21 acetateSystemic inflammation

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity and purity of (16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione in laboratory settings?

  • Methodological Answer :

  • HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) to assess purity. A retention time comparison with reference standards (≥95% purity) is critical for identification .
  • NMR : Employ 1H^1H- and 13C^{13}C-NMR to confirm structural features, including the 16α-methyl group and conjugated triene system. Cross-reference spectral data with published libraries or synthetic intermediates (e.g., dexamethasone impurities) .
  • X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray analysis is recommended, particularly to resolve ambiguities in the 1,4,9(11)-triene conformation .

Q. How should researchers safely handle this compound given its toxicity profile?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95/P2 masks) to avoid inhalation of aerosols .
  • Ventilation : Perform experiments in fume hoods to minimize exposure to vapors or dust. Avoid skin/eye contact due to acute toxicity (Oral Tox. Category 4) and irritation risks (H315, H319) .
  • Waste Disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal. Do not drain into sewage systems due to potential aquatic toxicity .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (2 mg/mL), making it suitable for in vitro assays. Prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) .
  • Melting Point : 215–217°C. Use differential scanning calorimetry (DSC) to monitor thermal stability during formulation studies .
  • Storage : Store at 2–8°C under inert gas (N2_2) to prevent oxidation of the triene system .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for high yield and scalability?

  • Methodological Answer :

  • Dehydrogenation Route : React 17α-hydroxy-5α-pregn-9-ene-3,20-dione with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 3.0 eq.) in tetrahydrofuran at 90–100°C for 8 hours. This achieves >90% conversion to the 1,4,9(11)-triene system .
  • Dibromination/Dehydrobromination : Treat the precursor with bromine in ethyl acetate/acetic acid to form 2,4-dibromo intermediates. Dehydrobrominate using calcium carbonate and LiBr in dimethylacetamide at 135°C for 2 hours. This method reduces reliance on expensive iodinated precursors .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via recrystallization (acetone/cyclohexane) .

Q. What advanced analytical methods are suitable for detecting trace impurities in pharmaceutical formulations?

  • Methodological Answer :

  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to identify impurities like dexamethasone EP Impurity E (m/z 357.2 [M+H]+). Optimize gradient elution (0.1% formic acid in acetonitrile/water) for separation .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways. Monitor for 1,4,7,9(11)-tetraene derivatives (λmax 280 nm) .

Q. What mechanistic insights explain its anti-inflammatory activity compared to glucocorticoids?

  • Methodological Answer :

  • Transcriptomic Profiling : Perform RNA-seq on treated macrophages to compare gene expression patterns (e.g., NF-κB vs. GR-mediated pathways). The compound’s dissociative steroid action reduces GRE transactivation while maintaining membrane stabilization .
  • Lipid Peroxidation Assays : Measure inhibition of iron-dependent lipid peroxidation in rat brain homogenates (IC50_{50} ~3 µM). Compare with 21-aminosteroid analogs (e.g., U74006F) to assess antioxidant efficacy .

Q. How does the 16α-methyl group influence metabolic stability in vivo?

  • Methodological Answer :

  • Cytochrome P450 Inhibition Assays : Incubate with human liver microsomes (HLMs) and probe substrates (e.g., CYP3A4). The 16α-methyl group reduces CYP3A4-mediated oxidation, extending half-life compared to non-methylated analogs .
  • Pharmacokinetic Studies : Administer radiolabeled compound to rodents. Use LC-MS to quantify metabolites in plasma and bile, focusing on 21-hydroxylase resistance due to steric hindrance from the 16α-methyl group .

Q. What strategies mitigate instability of the 1,4,9(11)-triene system during formulation?

  • Methodological Answer :

  • Lyophilization : Prepare lyophilized powders with mannitol (1:5 ratio) to stabilize the triene system against thermal degradation. Store at -20°C with desiccants .
  • Light Protection : Use amber glass vials and conduct stability studies under ICH Q1B guidelines. UV filters (e.g., titanium dioxide) in polymer coatings reduce photoisomerization .

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